molecular formula C19H10N2O3 B120004 STO-609 CAS No. 52029-86-4

STO-609

Número de catálogo: B120004
Número CAS: 52029-86-4
Peso molecular: 314.3 g/mol
Clave InChI: MYKOWOGZBMOVBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

STO609 has a wide range of scientific research applications:

Análisis Bioquímico

Biochemical Properties

STO-609 inhibits the activities of recombinant CaM-KKα and CaM-KKβ isoforms, with Ki values of 80 ng/mL and 15 ng/mL respectively . It also inhibits their autophosphorylation activities . The compound is a competitive inhibitor of ATP .

Cellular Effects

This compound has been shown to suppress the calcium-induced activation of CaM-KIV in a dose-dependent manner in transfected HeLa cells . It significantly reduces the endogenous activity of CaM-KK in SH-SY5Y neuroblastoma cells at a concentration of 1 µg/mL . In addition, this compound reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .

Molecular Mechanism

This compound is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). It inhibits the activities of recombinant CaM-KK and CaM-KK isoforms, and also inhibits their autophosphorylation activities . Kinetic analysis indicates that the compound is a competitive inhibitor of ATP .

Temporal Effects in Laboratory Settings

It has been reported that this compound is stable at 20°C as supplied . For long-term storage, it is recommended to store the product with a desiccant .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound treatment confers protection against non-alcoholic fatty liver disease .

Metabolic Pathways

This compound is involved in the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) pathway . It inhibits the activities of recombinant CaM-KK and CaM-KK isoforms, and also inhibits their autophosphorylation activities .

Transport and Distribution

It is known that this compound is a cell-permeable inhibitor , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given that it is a cell-permeable inhibitor of CaM-KK , it is likely to be found wherever CaM-KK is present within the cell.

Análisis De Reacciones Químicas

STO609 experimenta diversas reacciones químicas, principalmente relacionadas con su acción inhibitoria sobre las quinasas de proteínas. Es un inhibidor competitivo de ATP e inhibe las actividades de autofosforilación de CaM-KKα y CaM-KKβ . El compuesto no afecta significativamente las actividades de las quinasas de CaM corriente abajo, como CaM-KI y CaM-KIV . El producto principal formado a partir de estas reacciones es la forma inhibida de la quinasa diana.

Aplicaciones en investigación científica

STO609 tiene una amplia gama de aplicaciones en investigación científica:

Actividad Biológica

STO-609 is a selective, small-molecule inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaMKK), specifically targeting CaMKK1 and CaMKK2. This compound has garnered attention for its role in various biological processes, including metabolic regulation, cancer cell growth, and inflammation. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound operates primarily by inhibiting the ATP-binding site of CaMKKs, which are critical for activating downstream targets such as CaMK1, CaMK2, and AMPK. The selectivity of this compound is significant; it shows over 80-fold selectivity against other kinases like PKC and PKA, making it a valuable tool in pharmacological research .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CaMKK activity with an IC50 value in the low nanomolar range (approximately 17 nM) for CaMKK2 . These studies also highlight that high concentrations of ATP can displace this compound from its binding site, confirming the competitive nature of its inhibition.

In Vivo Studies

Research involving mouse models has shown that administration of this compound can reverse metabolic dysfunctions associated with non-alcoholic fatty liver disease (NAFLD). In these studies, intraperitoneal administration resulted in significant reductions in hepatic steatosis markers .

Table 1: Summary of In Vivo Effects of this compound on NAFLD

StudyModelTreatmentKey Findings
C57BL/6 J MiceIntraperitoneal this compoundReduced liver steatosis and improved metabolic markers
Hepatic CellsCell CultureDecreased CaMKK2 activity and associated signaling pathways

Case Study 1: Metabolic Regulation

A study published in The Journal of Biological Chemistry explored the effects of this compound on metabolic regulation in cancer cells. The findings indicated that inhibition of CaMKK2 led to altered ghrelin signaling in the hypothalamus, suggesting a broader impact on whole-body metabolism .

Case Study 2: Cancer Cell Growth

In another investigation, researchers examined the role of this compound in modulating cancer cell proliferation. The study found that treatment with this compound significantly inhibited growth in various cancer cell lines by disrupting CaMKK-mediated signaling pathways essential for cell survival and proliferation .

Toxicity and Pharmacokinetics

The safety profile of this compound has been characterized through pharmacokinetic studies in mice. Results indicate that while the liver is the primary target organ, detectable levels were also found in the intestine, kidney, spleen, and pancreas. Toxicity assessments revealed no significant adverse effects at therapeutic doses .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Half-life~2 hours
Bioavailability~30%
Major MetabolitesMono-hydroxylated forms

Propiedades

IUPAC Name

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKOWOGZBMOVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52029-86-4
Record name STO 609
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STO-609
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STO-609
Reactant of Route 2
Reactant of Route 2
STO-609
Reactant of Route 3
Reactant of Route 3
STO-609
Reactant of Route 4
STO-609
Reactant of Route 5
STO-609
Reactant of Route 6
STO-609

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.